molecular formula C12H8ClN B1214643 3-Chlorocarbazole CAS No. 2732-25-4

3-Chlorocarbazole

Cat. No. B1214643
CAS RN: 2732-25-4
M. Wt: 201.65 g/mol
InChI Key: CABSFELLEWZIAK-UHFFFAOYSA-N
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Description

3-Chlorocarbazole is a halogenated carbazole with the molecular formula C12H8ClN . It has been detected in various environmental samples, including water, sediment, and soil .


Synthesis Analysis

The enzymatic synthesis of 3-Chlorocarbazole can be achieved by chloroperoxidase from Caldariomyces fumago in water . The process involves the interaction of carbazole and chloroperoxidase in the presence of hydrogen peroxide and chloride ions . The synthesis is influenced by the halide concentration .


Molecular Structure Analysis

The structure of 3-Chlorocarbazole can be elucidated using quantum mechanical calculations using the Density Functional Theory (DFT) method . The formation of the isomers of these chlorinated carbazoles can be explained by this method .


Chemical Reactions Analysis

The removal of 3-Chlorocarbazole in water can be achieved using a Fe/Ni bimetallic nanocomposite as an effective catalyst . The mechanism involves cooperative adsorption and catalytic reduction . The dechlorination product of 3-Chlorocarbazole is carbazole .


Physical And Chemical Properties Analysis

3-Chlorocarbazole has a density of 1.4±0.1 g/cm3, a boiling point of 388.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 61.3±3.0 kJ/mol and a flash point of 221.0±6.0 °C .

Scientific Research Applications

Environmental Science: Detection and Analysis of Contaminants

3-Chloro-9H-carbazole is utilized in environmental science for the detection and analysis of polyhalogenated carbazoles (PHCZs), which are considered potential persistent organic pollutants (POPs) . The compound’s analytical applications involve advanced methods like gas chromatography coupled with mass spectrometry (GC-MS) to measure its presence in environmental samples, such as earthworms, indicating its broader role in monitoring environmental health .

Medicinal Chemistry: Antimicrobial and Antidiabetic Research

In medicinal chemistry, 3-Chloro-9H-carbazole derivatives exhibit significant biological activities, including antimicrobial properties against various pathogens . They also play a role in diabetes research, where carbazole derivatives have been shown to modulate carbohydrate metabolism and reduce oxidative stress, which is crucial in managing diabetes .

Organic Synthesis: Development of Opto-Electronic Materials

The compound is pivotal in the synthesis of carbazole-based polymers, which are integral to opto-electronic applications. These polymers are known for their unique optical and electronic properties, making them suitable for devices like organic light-emitting diodes (OLEDs) and photovoltaics .

Analytical Chemistry: Method Development for Compound Quantification

3-Chloro-9H-carbazole is involved in developing precise analytical methods for quantifying PHCZs. Techniques like QuEChERS with GC-MS/MS are employed to establish linearity, accuracy, and precision in the measurement of these compounds, demonstrating the compound’s importance in analytical method development .

Materials Science: Conductive Polymers and Memory Devices

In materials science, 3-Chloro-9H-carbazole derivatives are used to create conductive polymers with applications in memory devices. These materials are investigated for their physical, photophysical, and electrical properties, contributing to the advancement of rewritable resistive memory technology .

Pharmacology: Drug Development and Anti-Inflammatory Applications

Pharmacologically, 3-Chloro-9H-carbazole is a key structure in the development of non-steroidal anti-inflammatory drugs (NSAIDs). It’s a part of molecular pharmacophores that are explored for their efficacy in combating inflammation and pain in conditions like osteoarthritis .

Biochemistry: Enzyme Inhibition and Metabolic Pathway Studies

In biochemistry, 3-Chloro-9H-carbazole is significant for studying enzyme inhibition and metabolic pathways. Its derivatives are used to understand the biochemical mechanisms underlying various diseases and to develop inhibitors that can modulate these pathways for therapeutic purposes .

Agriculture: Antibiotic Production and Phytopathogen Control

Although not directly linked to 3-Chloro-9H-carbazole, myxobacteria, known for producing carbazole derivatives, are explored for their potential in agriculture. They produce antibiotics that can act as antagonists against certain phytopathogens, highlighting the agricultural relevance of carbazole-related compounds .

Safety and Hazards

3-Chlorocarbazole is a persistent and potentially toxic compound . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Future Directions

Given the persistence and potential toxicity of 3-Chlorocarbazole, future research should focus on its degradation in various environmental conditions . Longer-lasting studies are expected to reveal more accurate half-lives . Additionally, the potential enzymatic formation of 3-Chlorocarbazole in the environment suggests the need to consider aromatic pollutants transformation and their potential toxicity enhancements in the management of water pollution and contaminated sites .

properties

IUPAC Name

3-chloro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABSFELLEWZIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181766
Record name 3-Chlorocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2732-25-4
Record name 3-Chlorocarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLOROCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7F0832476
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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